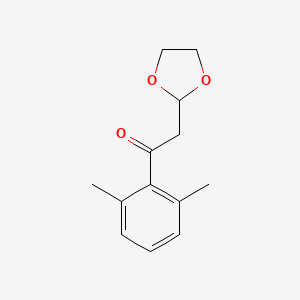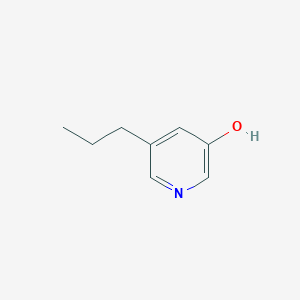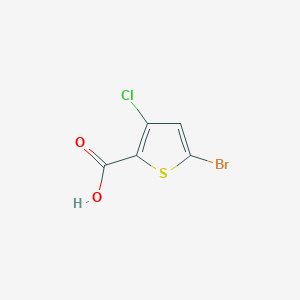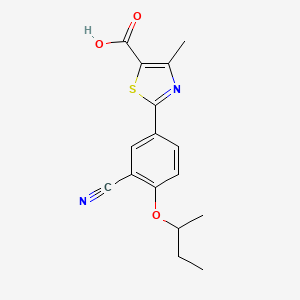
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of ketones and is commonly used as a reagent in organic synthesis. DDE has also been found to have potential applications in the field of medicinal chemistry due to its unique properties.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactivity
Chemical compounds with structures similar to 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone often exhibit unique reactivities that can be exploited in synthetic chemistry. For instance, the presence of a 1,3-dioxolan-2-yl group suggests potential utility in organic synthesis, possibly as intermediates in the synthesis of more complex molecules. Compounds featuring dioxolane groups are known to participate in various chemical reactions, including as protecting groups for aldehydes and ketones, or in the formation of heterocycles, which are of considerable interest in pharmaceutical research and development (Kładna et al., 2014).
Applications in Material Science
The structural components of 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone may indicate its potential application in the development of new materials. For example, compounds with phenyl groups and dioxolane functionalities have been explored for their roles in polymer chemistry, particularly in the modification of polymer properties to enhance stability, durability, and resistance to degradation. This could be relevant in the design of high-performance polymers with specific applications in aerospace, automotive, and electronics industries (Baranowski, Bahmanpour, & Kröcher, 2017).
Biomedical Research
Although direct applications of 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone in biomedical research are not explicitly documented, structurally similar compounds have been investigated for their biological activities. For instance, compounds with dimethylphenyl groups have been studied for their antioxidant, antimicrobial, and potential therapeutic effects. Their applications in drug discovery, particularly as lead compounds for the development of new therapeutic agents, could be significant. This includes research into treatments for various diseases, where the modulation of oxidative stress and inflammation is a key strategy (Zhao et al., 2020).
Environmental Science
In the context of environmental science, chemically related compounds are often examined for their degradation patterns, potential toxicity, and environmental fate. Understanding the breakdown products and the biotoxicity of such compounds when released into the environment is crucial for assessing their safety and ecological impact. This research area is particularly relevant for compounds used in industrial processes, pharmaceuticals, and agriculture, where the prevention of pollution and the protection of ecosystems are paramount (Qutob et al., 2022).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-3-5-10(2)13(9)11(14)8-12-15-6-7-16-12/h3-5,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDWHMLHWVKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203110 | |
| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-90-7 | |
| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)


![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)





![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)


